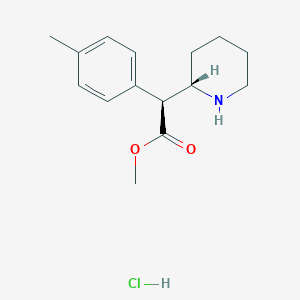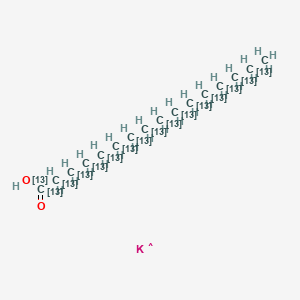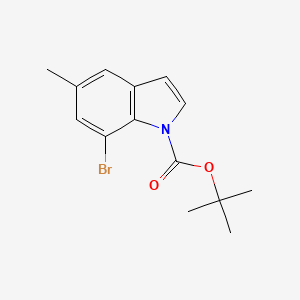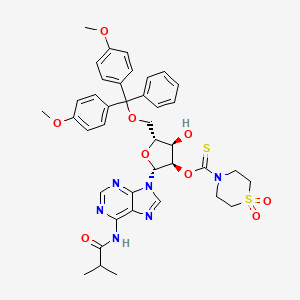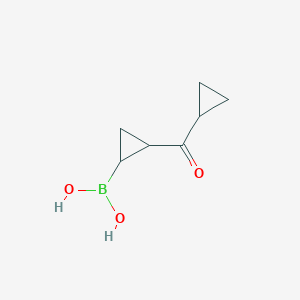
(2-(Cyclopropanecarbonyl)cyclopropyl)boronic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2-(Cyclopropanecarbonyl)cyclopropyl)boronic acid is a boronic acid derivative with the molecular formula C7H11BO3 and a molecular weight of 153.97 g/mol . This compound is characterized by the presence of a cyclopropane ring attached to a boronic acid group, making it a valuable reagent in organic synthesis and medicinal chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2-(Cyclopropanecarbonyl)cyclopropyl)boronic acid typically involves the reaction of cyclopropanecarbonyl chloride with cyclopropylboronic acid under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to ensure high yield and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
(2-(Cyclopropanecarbonyl)cyclopropyl)boronic acid undergoes various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: Reduction reactions can convert the boronic acid group to a borane derivative.
Substitution: The compound can participate in substitution reactions, particularly in Suzuki-Miyaura cross-coupling reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium perborate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Palladium catalysts and bases like potassium carbonate are commonly used in Suzuki-Miyaura reactions.
Major Products Formed
Oxidation: Boronic esters or borates.
Reduction: Borane derivatives.
Substitution: Various substituted cyclopropyl derivatives, depending on the coupling partner.
Applications De Recherche Scientifique
(2-(Cyclopropanecarbonyl)cyclopropyl)boronic acid has diverse applications in scientific research:
Mécanisme D'action
The mechanism of action of (2-(Cyclopropanecarbonyl)cyclopropyl)boronic acid involves its interaction with molecular targets through the boronic acid group. This group can form reversible covalent bonds with nucleophilic residues in proteins, making it a valuable tool in enzyme inhibition studies . The compound can also participate in various chemical pathways, depending on the specific reactions it undergoes .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Phenylboronic acid
- Cyclopropylboronic acid
- Cyclopropanecarbonyl chloride
Uniqueness
(2-(Cyclopropanecarbonyl)cyclopropyl)boronic acid is unique due to the presence of both a cyclopropane ring and a boronic acid group, which imparts distinct reactivity and versatility in chemical synthesis. This combination allows it to participate in a wide range of reactions and makes it a valuable reagent in various fields of research .
Propriétés
Formule moléculaire |
C7H11BO3 |
|---|---|
Poids moléculaire |
153.97 g/mol |
Nom IUPAC |
[2-(cyclopropanecarbonyl)cyclopropyl]boronic acid |
InChI |
InChI=1S/C7H11BO3/c9-7(4-1-2-4)5-3-6(5)8(10)11/h4-6,10-11H,1-3H2 |
Clé InChI |
XDMSFEXTRPDUIB-UHFFFAOYSA-N |
SMILES canonique |
B(C1CC1C(=O)C2CC2)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



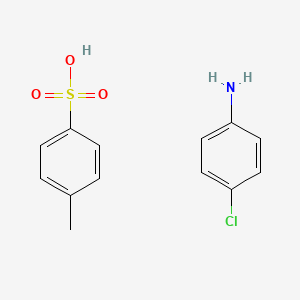
![sodium;(2S,5R,6R)-6-[[2-amino-2-(4-hydroxyphenyl)acetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate](/img/structure/B14077099.png)
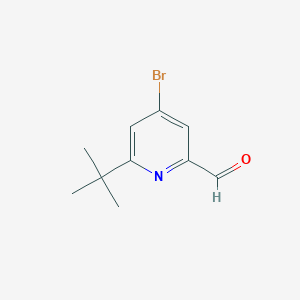
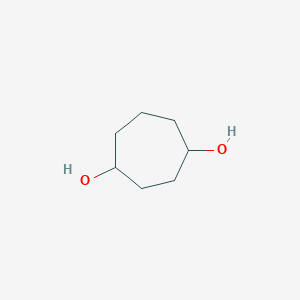
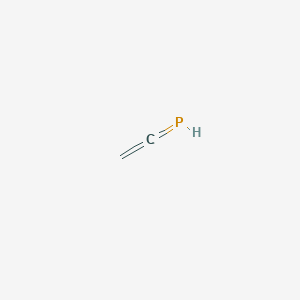
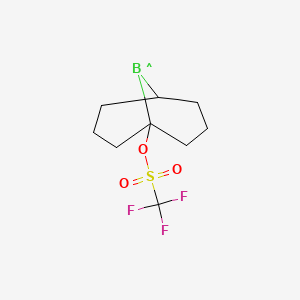
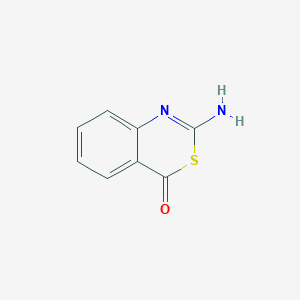
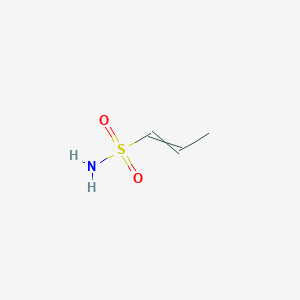
![2-bromo-N'-[(E)-(2,3-dimethoxyphenyl)methylidene]benzohydrazide](/img/structure/B14077139.png)
